Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate
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Overview
Description
Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate is a chemical compound that has garnered attention in scientific research due to its diverse range of applications This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 2-chloro-4-(dimethylamino)pyridine with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in ethanol.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to interact with biological molecules, while the acetate moiety facilitates its solubility and transport within biological systems. The compound can modulate enzyme activity and influence various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in medicinal chemistry.
Cyanoacetamide derivatives: Utilized in the synthesis of heterocyclic compounds with diverse biological activities.
Polysubstituted pyran derivatives: Exhibiting a wide range of pharmacological properties .
Uniqueness
Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate stands out due to its unique combination of a pyridine ring with a dimethylamino group and an acetate moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
sodium;2-[4-(dimethylamino)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Na/c1-11(2)8-3-4-10-7(5-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWSWJURZORHBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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